molecular formula C12H16N4O2S2 B2617969 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine CAS No. 887202-32-6

6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine

Cat. No.: B2617969
CAS No.: 887202-32-6
M. Wt: 312.41
InChI Key: FPVYYUGSNRVLRF-UHFFFAOYSA-N
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Description

6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-methylpiperazine in the presence of a sulfonylating agent such as sulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the original ones.

Scientific Research Applications

6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-((4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid: Known for its cytotoxic activity.

    N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamide: Studied for its anti-inflammatory properties.

    N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamide: Evaluated for its COX-1 inhibitory activity.

Uniqueness

6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine stands out due to its unique combination of a benzothiazole core with a piperazine sulfonyl group. This structural feature imparts specific chemical and biological properties that make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-15-4-6-16(7-5-15)20(17,18)9-2-3-10-11(8-9)19-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYYUGSNRVLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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